REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:10])[CH2:3][C:4](=[N:8]O)[C:5](=O)[CH3:6].[CH3:11][CH:12]([CH3:18])[CH2:13][CH2:14][C:15](=O)[CH3:16].[N:19](Cl)=O.N=C=O>[Zn].C(O)(=O)C>[CH3:6][C:5]1[C:4]([CH2:3][CH:2]([CH3:10])[CH3:1])=[N:8][C:15]([CH3:16])=[C:14]([CH2:13][CH:12]([CH3:18])[CH3:11])[N:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C(C)=O)=NO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)C
|
Name
|
nitrosyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)Cl
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(N=C1CC(C)C)C)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |